![molecular formula C13H14N6O3 B2580651 N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396808-66-4](/img/structure/B2580651.png)
N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
The compound is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions .Molecular Structure Analysis
The molecular structure of triazoles includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . They are used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary based on their specific structure and substituents. For example, one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds synthesized from α,β-unsaturated ketones have shown significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This includes the synthesis of new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showcasing the potential of these compounds in addressing bacterial and fungal infections (Hassan, 2013).
Antitumor and Antimicrobial Activities
New N-arylpyrazole-containing enaminones synthesized as intermediates demonstrated promising antitumor and antimicrobial activities. This research highlights the potential for developing new therapeutic agents targeting cancer and microbial infections (Riyadh, 2011).
Novel Pyrazolo and Pyridine Derivatives
The synthesis of pyrazolo and pyridine derivatives containing the benzofuran moiety, exploring their potential applications in creating new compounds with possible therapeutic effects, indicates a wide range of possibilities for pharmaceutical development (Abdelhamid et al., 2012).
Antioxidant Studies
The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, and their evaluation for antioxidant activities, presents an avenue for discovering new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Ahmad et al., 2012).
Antimicrobial and Anticonvulsant Activities
Further studies have synthesized compounds with potential anticonvulsant and antimicrobial activities, offering insights into the development of new drugs for treating seizures and infections (Kelley et al., 1995).
Mechanism of Action
Target of action
1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in the biological system . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of action
The mode of action of 1,2,3-triazoles can vary depending on the specific compound and its structure. For example, some triazoles have been found to interact with β-tubulin via hydrogen bonding with numerous amino acids .
Biochemical pathways
The biochemical pathways affected by 1,2,3-triazoles can also vary widely. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles can depend on the specific compound and its structure. 1,2,3-triazoles are generally known for their high chemical stability .
Result of action
The molecular and cellular effects of 1,2,3-triazoles can include a wide range of biological activities, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Safety and Hazards
The safety and hazards of triazoles can vary based on their specific structure and substituents. Some triazoles have been found to have antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Future Directions
Triazoles have a wide range of applications in medicinal chemistry. There is an ongoing need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The future directions in the research of triazoles may involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-6-5-19-11(13(21)15-6)10(16-18-19)12(20)14-4-9-7(2)17-22-8(9)3/h5H,4H2,1-3H3,(H,14,20)(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCQHSPNUKGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=C(ON=C3C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
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